Lys-kallidin is classified as a kinin, a type of peptide that is generated from kininogens—large plasma proteins. The kallikrein-kinin system consists of two main components: plasma kallikrein and tissue kallikrein. These enzymes act on high-molecular-weight and low-molecular-weight kininogens to produce kinins like bradykinin and Lys-kallidin. The peptide has been identified as a weak agonist of the bradykinin B1 receptor but has a more pronounced effect on the B2 receptor .
The synthesis of Lys-kallidin can be achieved through various methods, including solid-phase peptide synthesis and enzymatic cleavage. Solid-phase synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. For Lys-kallidin, this typically starts with the resin-bound amino acid and proceeds through deprotection and coupling steps until the desired sequence is complete.
For enzymatic synthesis, tissue kallikrein acts on low-molecular-weight kininogen to release Lys-kallidin. This process involves the hydrolysis of specific peptide bonds within the kininogen structure, leading to the release of active kinins .
Lys-kallidin has a specific amino acid sequence: Lys-Pro-Phe-Arg (where "Lys" denotes lysine). Its molecular formula is , with a molecular weight of approximately 396.46 g/mol. The structure features an N-terminal lysine residue that distinguishes it from bradykinin, which has an arginine at the same position. The peptide exhibits a helical conformation in solution, which is critical for its interaction with receptors .
Lys-kallidin undergoes several biochemical reactions in vivo. It can be converted into bradykinin by the action of aminopeptidases that cleave the N-terminal lysine residue. Additionally, it can be hydrolyzed by carboxypeptidases, which remove the C-terminal arginine residue, producing des-Arg9-kallidin. These metabolic pathways are essential for regulating the levels of active kinins in biological systems .
The mechanism of action for Lys-kallidin primarily involves its binding to bradykinin receptors—specifically B1 and B2 receptors. Upon binding, these receptors activate intracellular signaling pathways that lead to vasodilation, increased vascular permeability, and pain sensation. The B2 receptor is constitutively expressed in many tissues and mediates most physiological effects of kinins, while the B1 receptor is inducible during inflammatory responses .
Lys-kallidin is a water-soluble peptide with specific physical properties:
The chemical properties include its ability to form hydrogen bonds due to its polar amino acids, which facilitates its interaction with receptors .
Lys-kallidin has several applications in scientific research and medicine:
Research continues to explore new therapeutic applications for Lys-kallidin as understanding its mechanisms may lead to novel treatments for diseases associated with dysregulation of the kallikrein-kinin system .
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4